molecular formula C17H12ClN3OS B3018779 5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1021215-29-1

5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B3018779
CAS RN: 1021215-29-1
M. Wt: 341.81
InChI Key: VUHPNZWWSRXXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class. These compounds have been the subject of research due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as anti-HIV activity and inhibition of cancer cell growth .

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with an amine. This process can be carried out under general heating conditions or with microwave assistance. The structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, (1)H NMR, and mass spectroscopy. In some cases, X-ray diffraction analysis is used for further structural characterization .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is crucial for their biological activity. The presence of substituents, such as the 3-chlorobenzyl and 2-thienyl groups, can significantly influence the compound's interaction with biological targets. X-ray diffraction analysis provides detailed information on the crystal structure, which helps in understanding the structure-activity relationships .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is influenced by the substituents attached to the core structure. These compounds can participate in various chemical reactions, which are essential for their biological function. For instance, the presence of a chlorobenzyl group might facilitate further substitution reactions that could be used to modify the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The substituents can also affect the compound's optical properties and electrochemical behavior, which are important for applications in photovoltaic devices. The energy levels of these compounds can be investigated to understand their photovoltaic performance .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zhang et al. (2008) focused on the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their preliminary biological evaluation as potential agents against A549 lung cancer cells. The compounds exhibited inhibitory effects on A549 cell growth, suggesting their potential as therapeutic agents in cancer treatment (Zhang et al., 2008).

Synthesis Techniques

Grotjahn et al. (2002) described syntheses of pyrazoles with functionalized side chains, showcasing a method for installing various substituents at the C3 and C5 positions. This work highlights the versatility of pyrazole derivatives in chemical synthesis and potential applications in developing ligands for catalysis and other fields (Grotjahn et al., 2002).

Antimicrobial Activity

Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, examining their antibacterial and antifungal activities. The study demonstrated that some of these derivatives have significant antimicrobial properties, making them interesting candidates for further development as antimicrobial agents (Hassan, 2013).

Application in Photovoltaic Devices

Zhou et al. (2010) reported on the synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers, exploring their application in photovoltaic devices. This research indicates the potential use of pyrazolo[1,5-a]pyrazin derivatives in the development of new materials for solar energy conversion (Zhou et al., 2010).

properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-13-4-1-3-12(9-13)11-20-6-7-21-15(17(20)22)10-14(19-21)16-5-2-8-23-16/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHPNZWWSRXXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.